

Toxicological Profile of 4-Hydroxyisoleucine Extracts: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hydroxyisoleucine

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This technical guide provides a comprehensive overview of the toxicological screening of 4-**hydroxyisoleucine**, a prominent non-proteinogenic amino acid found in fenugreek (*Trigonella foenum-graecum*) seeds. 4-**Hydroxyisoleucine** has garnered significant interest for its potential therapeutic applications, particularly in the management of metabolic disorders. This document summarizes key safety data from preclinical studies, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows. The information presented is intended to support further research and development efforts in the scientific and pharmaceutical communities.

Executive Summary of Toxicological Data

Preclinical evaluations of a standardized fenugreek seed extract, referred to as IDM01, containing 4-**hydroxyisoleucine** and trigonelline, have demonstrated a favorable safety profile. The key toxicological endpoints are summarized in the tables below. These studies were conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute and Sub-chronic Oral Toxicity Data

Parameter	Species	Value	Study Duration	Reference
Median Lethal Dose (LD50)	Rat	> 2000 mg/kg body weight	14 days	[1][2][3]
No-Observed-Adverse-Effect Level (NOAEL)	Rat	500 mg/kg body weight	90 days	[1][2][3]

Table 2: Genotoxicity and Mutagenicity Data

Assay	Test System	Concentration	Result	Reference
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium	Up to 5000 µg/plate	Non-mutagenic	[1][2][3]
In Vitro Chromosome Aberration Test	Mammalian Cells	Up to 50 mg/culture	No structural chromosomal aberrations	[1][2][3]

Detailed Experimental Protocols

The toxicological assessment of 4-**hydroxyisoleucine** extracts has been conducted using standardized and validated methodologies to ensure the reliability of the data. The following sections detail the protocols for the key studies performed.

Acute Oral Toxicity Study

The acute oral toxicity of the 4-**hydroxyisoleucine** extract was evaluated in Sprague-Dawley rats following OECD Guideline 423.[2][3]

- Test System: Healthy, young adult Sprague-Dawley rats of both sexes.
- Vehicle: The extract was dissolved in distilled water.[1]
- Dose Administration: A single limit dose of 2000 mg/kg body weight was administered orally to one group of animals.[1][2] A control group received the vehicle alone.

- Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days following administration.[1]
- Endpoint: The study aimed to determine the median lethal dose (LD50) and identify any immediate toxic effects. No mortality or treatment-related adverse signs were observed.[1][2][3]

Sub-chronic (90-Day) Oral Toxicity Study

A 90-day repeated dose oral toxicity study was conducted in Sprague-Dawley rats according to OECD Guideline 408.[2][3]

- Test System: Healthy Sprague-Dawley rats were randomly divided into multiple groups, including control and treatment groups of both sexes.
- Dose Levels: The extract was administered daily via oral gavage at dose levels of 250, 500, and 1000 mg/kg body weight.[1][2] A control group received the vehicle (distilled water).
- Study Duration: The study duration was 90 days, with a 28-day recovery period for a subset of animals from the high-dose and control groups.[1][2]
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Hematology and Clinical Biochemistry: Blood samples were collected at the end of the study for analysis of various parameters.
 - Organ Weights and Histopathology: At termination, major organs were weighed, and tissues were examined for pathological changes.
- Endpoint: The primary endpoint was to determine the No-Observed-Adverse-Effect Level (NOAEL).[1]

Ames Test (Mutagenicity)

The mutagenic potential of the 4-**hydroxyisoleucine** extract was assessed using the Salmonella typhimurium reverse mutation assay as per OECD Guideline 471.[\[2\]](#)[\[3\]](#)

- Test System: Multiple strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
- Methodology: The bacterial strains were exposed to various concentrations of the extract, up to 5000 μ g/plate, both with and without metabolic activation (S9 mix).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Endpoint: The number of revertant colonies (bacteria that regained the ability to synthesize histidine) was counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential. The extract was found to be non-mutagenic under the test conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

In Vitro Chromosome Aberration Test (Genotoxicity)

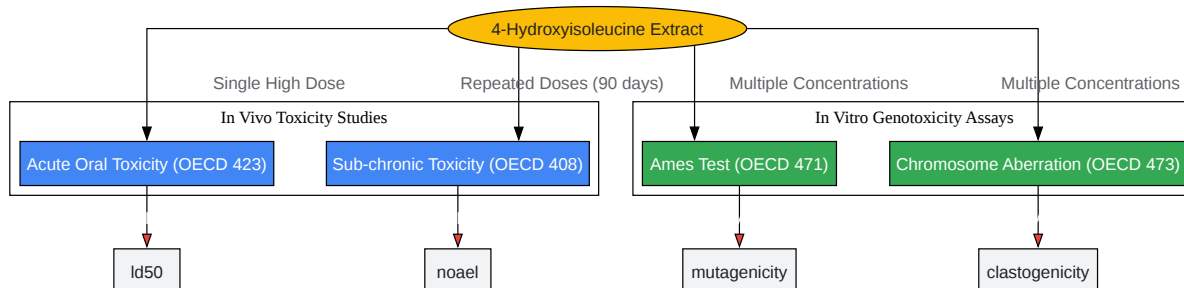
The clastogenic potential (ability to cause structural damage to chromosomes) of the extract was evaluated using an in vitro chromosome aberration test in accordance with OECD Guideline 473.[\[2\]](#)[\[3\]](#)

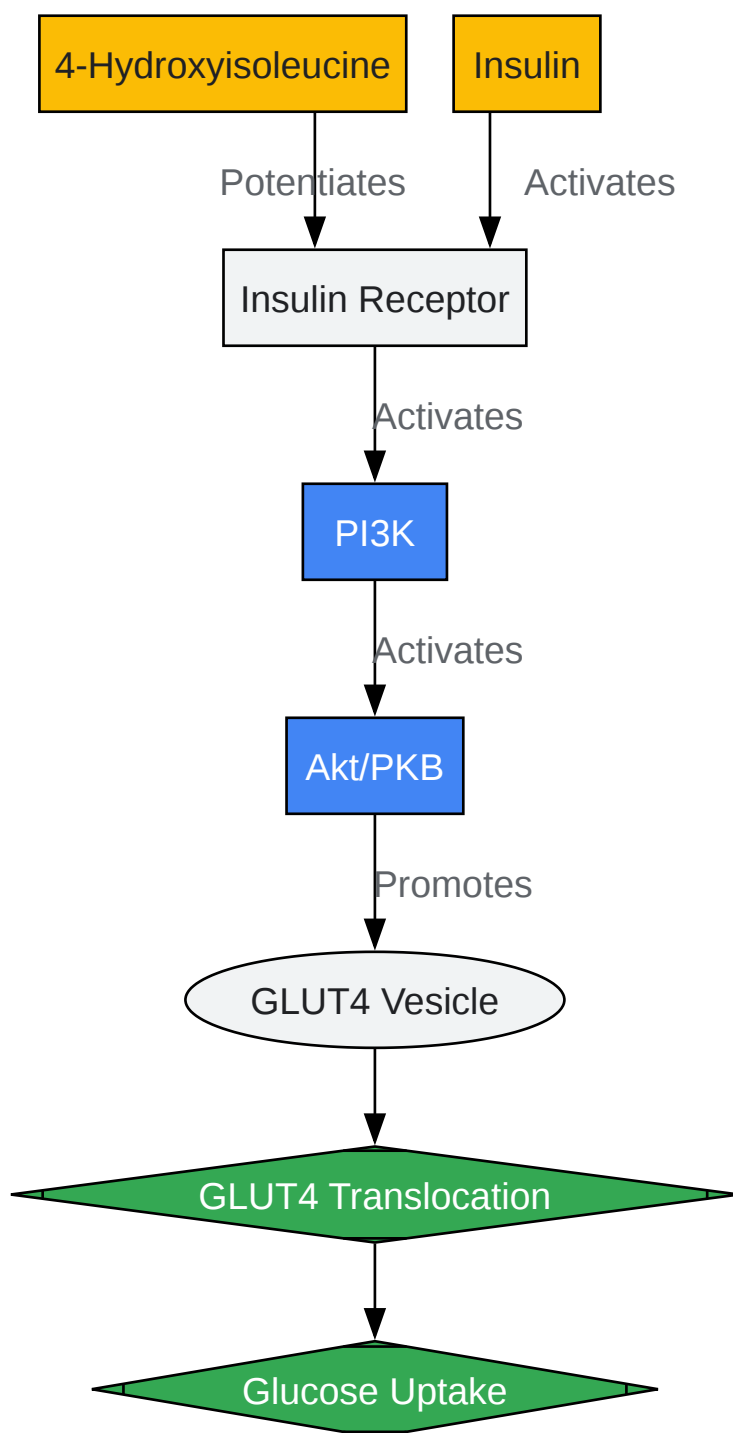
- Test System: Cultured mammalian cells.
- Methodology: The cells were treated with the extract at various concentrations up to 50 mg/culture, both with and without metabolic activation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Endpoint: After a specific incubation period, the cells were harvested, and metaphase chromosomes were examined for structural aberrations. The extract did not induce a significant increase in chromosomal aberrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

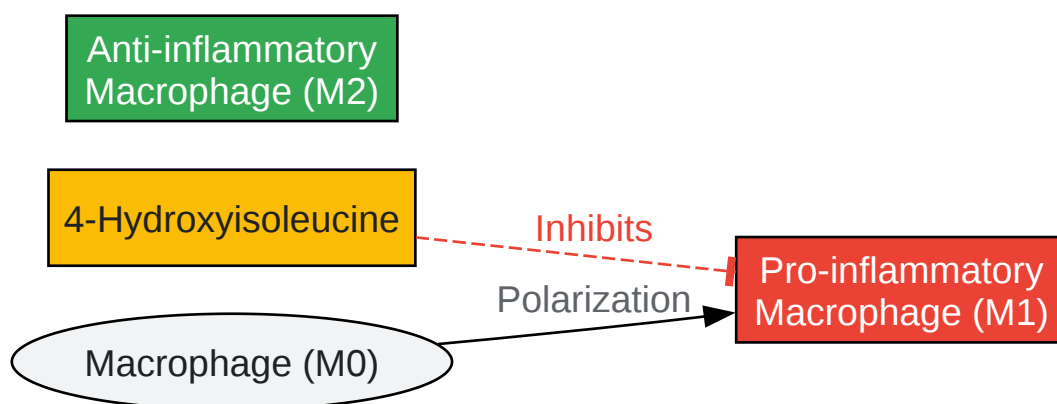
Visualizations: Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the biological mechanisms of action of 4-**hydroxyisoleucine**, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Toxicological Screening







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